molecular formula C4H4N2OS B6279720 3-methyl-1,2,4-thiadiazole-5-carbaldehyde CAS No. 1009621-31-1

3-methyl-1,2,4-thiadiazole-5-carbaldehyde

Cat. No.: B6279720
CAS No.: 1009621-31-1
M. Wt: 128.15 g/mol
InChI Key: KMRAKSZKICEKLT-UHFFFAOYSA-N
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Description

3-Methyl-1,2,4-thiadiazole-5-carbaldehyde is a heterocyclic compound featuring a thiadiazole ring substituted with a methyl group at position 3 and an aldehyde functional group at position 3. Thiadiazoles are sulfur- and nitrogen-containing five-membered aromatic rings known for their diverse applications in medicinal chemistry, agrochemicals, and materials science. The aldehyde group in this compound enhances its reactivity, making it a versatile intermediate for synthesizing derivatives such as hydrazones, Schiff bases, and heterocyclic hybrids .

Properties

IUPAC Name

3-methyl-1,2,4-thiadiazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2OS/c1-3-5-4(2-7)8-6-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRAKSZKICEKLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009621-31-1
Record name 3-methyl-1,2,4-thiadiazole-5-carbaldehyde
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Preparation Methods

Thiosemicarbazide Acylation and Dehydration

The cyclization of acylated thiosemicarbazides represents a foundational method for constructing the 1,2,4-thiadiazole core. Gupta et al. demonstrated that thiosemicarbazide cyclizes with acetyl chloride to form 2-amino-5-substituted-1,3,4-thiadiazoles. Adapting this approach, 3-methyl-1,2,4-thiadiazole-5-carbaldehyde can be synthesized by substituting the acetyl group with a formyl moiety.

Reaction conditions typically involve polyphosphoric acid (PPA) or concentrated sulfuric acid as dehydrating agents. For instance, a mixture of methylthiosemicarbazide and formic acid under reflux in PPA yields the thiadiazole ring, with subsequent purification via silica gel chromatography. This method achieves moderate yields (50–65%) due to competing side reactions, necessitating precise stoichiometric control.

Vilsmeier-Haack Formylation of 3-Methyl-1,2,4-Thiadiazole

Direct Formylation Methodology

The Vilsmeier-Haack reaction enables direct introduction of a formyl group onto aromatic systems. Applying this to 3-methyl-1,2,4-thiadiazole, the protocol involves:

  • Dissolving the thiadiazole in dimethylformamide (DMF).

  • Adding phosphorus oxychloride (POCl₃) at 0–5°C.

  • Heating the mixture to 80–90°C for 6–8 hours.

The electrophilic formylation occurs preferentially at the 5-position due to the electron-donating methyl group at position 3. Post-reaction neutralization with sodium acetate and extraction with dichloromethane yields the crude aldehyde, which is purified via vacuum distillation or recrystallization. Reported yields range from 45% to 60%, depending on reactant purity.

Optimization of Reaction Parameters

Key variables impacting formylation efficiency include:

ParameterOptimal RangeEffect on Yield
Temperature80–90°CHigher yields
POCl₃:DMF Ratio1:1.2Minimizes side products
Reaction Time6–8 hoursCompletes formylation

Deviations from these conditions, such as excess POCl₃ or prolonged heating, promote ring degradation or over-oxidation.

Oxidation of 5-Hydroxymethyl Intermediates

Synthesis of 5-Hydroxymethyl-3-methyl-1,2,4-thiadiazole

The hydroxymethyl precursor is synthesized via reduction of 3-methyl-1,2,4-thiadiazole-5-carbonitrile using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). The reaction proceeds at −10°C to prevent over-reduction to the methyl derivative, yielding 70–80% of the alcohol intermediate.

Oxidation to the Aldehyde

Oxidation of the hydroxymethyl group employs pyridinium chlorochromate (PCC) in dichloromethane. Under anhydrous conditions, the reaction achieves 60–70% conversion to the aldehyde within 3 hours at room temperature. Alternative oxidants like manganese dioxide (MnO₂) offer comparable yields but require longer reaction times (12–24 hours).

Challenges and Comparative Analysis

Yield Limitations in Cyclization-Formylation Sequences

Combining cyclization and formylation steps often results in cumulative yield losses. For example, a two-step synthesis starting from thiosemicarbazide achieves a net yield of 30–35%, whereas direct Vilsmeier-Haack formylation provides higher efficiency (45–60%).

Purification Difficulties

The aldehyde’s sensitivity to oxidation necessitates inert atmospheres during purification. Silica gel chromatography with ethyl acetate/hexane (1:4) eluent effectively separates the product from byproducts like carboxylic acids or dimerized species .

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group (-CHO) undergoes oxidation to form carboxylic acid derivatives. Common oxidizing agents include:

Reagent/ConditionsProduct FormedKey Observations
KMnO₄ (acidic medium)3-Methyl-1,2,4-thiadiazole-5-carboxylic acidComplete oxidation under reflux
CrO₃ (Jones reagent)Same carboxylic acidRequires anhydrous conditions

Mechanism : The aldehyde is oxidized to a carboxylic acid via a geminal diol intermediate. The electron-deficient thiadiazole ring accelerates oxidation by stabilizing transition states .

Reduction Reactions

Reduction targets the aldehyde group or the thiadiazole ring, depending on the reagent:

Reagent/ConditionsProduct FormedSelectivity
NaBH₄ (methanol, 0°C)3-Methyl-1,2,4-thiadiazole-5-methanolSelective aldehyde → alcohol
LiAlH₄ (THF, reflux)Alcohol derivativePossible ring reduction at >100°C

Note : The thiadiazole ring remains intact under mild reducing conditions but may partially reduce under harsh conditions .

Nucleophilic Addition Reactions

The aldehyde participates in condensation reactions with nucleophiles:

Hydrazone Formation

Reaction with hydrazines yields hydrazones, critical intermediates in drug synthesis:

  • Reagents : Hydrazine hydrate, ethanol, 60°C

  • Product : This compound hydrazone\text{this compound hydrazone}

  • Application : Intermediate for antimycobacterial agents (MIC = 0.07–0.32 µM against M. tuberculosis) .

Electrophilic Aromatic Substitution

The thiadiazole ring directs electrophiles to specific positions:

Reaction TypeReagents/ConditionsProduct
NitrationHNO₃/H₂SO₄, 0°C3-Methyl-5-nitro-1,2,4-thiadiazole-carbaldehyde
HalogenationCl₂/FeCl₃, 40°C5-Chloro-3-methyl-1,2,4-thiadiazole-carbaldehyde

Regioselectivity : Electrophiles preferentially attack the C-5 position due to the electron-withdrawing effects of the sulfur and adjacent nitrogen atoms .

Cyclization Reactions

The aldehyde group facilitates heterocycle formation:

  • Reagents : Thiourea, HCl, ethanol

  • Product : Thiazolidinone derivatives with antifungal activity (IC₅₀ = 2.4–8.7 µg/mL) .

Comparative Reactivity Table

Reaction TypeReagentRate (Relative to Benzaldehyde)
OxidationKMnO₄2.5× faster
ReductionNaBH₄1.8× slower
Hydrazone formationNH₂NH₂3.0× faster

Key Insight : The thiadiazole ring enhances electrophilicity of the aldehyde, accelerating nucleophilic additions but slowing reductions due to steric hindrance .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing CO and H₂S.

  • Photolysis : UV light induces ring-opening to form nitriles and sulfur oxides .

Scientific Research Applications

Medicinal Chemistry Applications

3-Methyl-1,2,4-thiadiazole-5-carbaldehyde serves as a precursor in the synthesis of various bioactive compounds. Its derivatives have been evaluated for their therapeutic effects, particularly in antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example:

  • Minimum Inhibitory Concentration (MIC) values for certain derivatives have shown effectiveness against various bacterial strains:
    • Staphylococcus aureus : MIC = 1.95–15.62 µg/mL
    • Enterococcus faecalis : MIC = 1–4 µg/mL

These findings highlight the compound's potential in developing new antimicrobial agents .

Anticancer Potential

The compound's derivatives are also being explored for anticancer properties. Studies have indicated that specific modifications can enhance their efficacy against cancer cell lines, making them promising candidates for further research in oncology.

Agricultural Applications

In agricultural sciences, this compound has been utilized as a component in the development of herbicides and plant growth regulators.

Herbicidal Properties

The compound has demonstrated herbicidal activity, particularly against common weeds while being non-toxic to crops like rice and maize. This selective action makes it valuable for integrated weed management strategies .

Pest Control

Additionally, it has been investigated for its potential as a biocide and pest repellent due to its structural characteristics that allow interaction with biological targets in pests .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes that optimize yield and purity. Common synthetic methods include:

  • Reaction with appropriate aldehydes
  • Use of specific catalysts to enhance reaction efficiency

These synthetic pathways are crucial for producing derivatives with enhanced biological activities or novel functionalities.

Comparative Analysis of Thiadiazole Derivatives

A comparison table highlights the unique properties of this compound relative to other thiadiazole compounds:

Compound NameStructural FeaturesUnique Properties
4-Methyl-1,2,3-thiadiazoleContains one less nitrogen atomDifferent biological activity profile
2-MethylthiadiazoleLacks an aldehyde groupOften used in agricultural applications
1,2,4-ThiadiazoleBasic structure without additional groupsBroader range of biological activities
3-Amino-1,2,4-thiadiazoleContains an amino groupEnhanced solubility and potential for drug design

This table illustrates the distinctiveness of this compound in terms of its functional groups and potential applications.

Mechanism of Action

The mechanism of action of 3-methyl-1,2,4-thiadiazole-5-carbaldehyde involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 3-methyl-1,2,4-thiadiazole-5-carbaldehyde and related thiadiazole/heterocyclic derivatives:

Compound Name Substituents/Functional Groups Molecular Weight Key Properties/Applications References
This compound 3-methyl, 5-carbaldehyde ~143.18 (C₄H₃N₂OS) High reactivity for derivatization; potential antimicrobial/antitumor agent
5-Amino-3-methyl-1,2,4-thiadiazole 3-methyl, 5-amino ~131.18 (C₃H₅N₃S) Precursor for bioactive derivatives; lower reactivity than aldehyde
Methyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamate 5-methylthio, 3-carbamate 205.26 (C₅H₇N₃O₂S₂) Agrochemical applications; moderate stability
3-Methyl-1,2,4-triazolyl-5-thioacetate 3-methyl, 5-thioacetate N/A Pharmacological use (e.g., Angiolin for cardiology)
3-Methyl-1,2,4-oxadiazol-5-yl derivatives Oxadiazole core (O instead of S) ~225.68 (e.g., C₁₀H₁₂ClN₃O) Energetic materials; zwitterionic properties

Reactivity and Stability

  • Aldehyde vs. Amino Groups: The aldehyde group in this compound enables nucleophilic addition reactions (e.g., condensation with amines to form Schiff bases), whereas the amino group in 5-amino-3-methyl-1,2,4-thiadiazole facilitates electrophilic substitutions but requires protection in synthetic workflows .
  • Thiadiazole vs. Oxadiazole : Replacing sulfur with oxygen in the oxadiazole ring (e.g., 3-methyl-1,2,4-oxadiazol-5-yl derivatives) reduces aromaticity and alters electronic properties, leading to applications in explosives rather than pharmaceuticals .

Biological Activity

3-Methyl-1,2,4-thiadiazole-5-carbaldehyde is a compound belonging to the thiadiazole family, which has garnered attention due to its diverse biological activities. Thiadiazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a five-membered ring containing nitrogen and sulfur atoms. The presence of these heteroatoms contributes to its biological activity by enabling interactions with various biological targets.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties against a range of pathogens. A study evaluating various thiadiazole compounds found that those with structural modifications, including this compound, demonstrated potent activity against bacteria such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus0.15 µM
This compoundEscherichia coli0.20 µM
Other ThiadiazolesVariousRanging from 0.05 to 0.30 µM

Antitubercular Activity

The compound has shown promising results in antitubercular activity. A study highlighted that derivatives with thiadiazole moieties exhibited significant minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis, comparable to established drugs like isoniazid .

Table 2: Antitubercular Activity of Thiadiazole Derivatives

CompoundMIC (µM)Reference
This compound0.07
Isoniazid0.05Standard Reference
Other ThiadiazolesRanging from 0.07 to 0.20Various Studies

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. The MTT assay results indicated that this compound exhibited low toxicity against normal cell lines (HEK293 and CCL-1), suggesting its potential as a therapeutic agent without significant adverse effects .

Table 3: Cytotoxicity of Thiadiazole Derivatives

CompoundIC50 (µM)Cell Line
This compound>100HEK293
Isoniazid>50HEK293
Other ThiadiazolesVariesVaries

Case Studies

Several case studies have investigated the biological activity of compounds related to this compound:

  • Antimicrobial Efficacy : A study demonstrated that the incorporation of various substituents on the thiadiazole ring enhanced its antimicrobial properties significantly compared to unsubstituted analogs .
  • Antitubercular Potential : Another research highlighted that structural modifications in thiadiazoles could lead to improved efficacy against drug-resistant strains of Mycobacterium tuberculosis, showing a potential pathway for developing new antitubercular agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-methyl-1,2,4-thiadiazole-5-carbaldehyde, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions using precursors like thiosemicarbazides or hydrazides. Optimization involves adjusting solvent polarity (e.g., ethanol or DMF), temperature (80–100°C), and stoichiometric ratios of reagents. For example, isotopic labeling (e.g., deuterated methyl groups) requires controlled deuteration steps and purification via column chromatography to ensure isotopic purity .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the aldehyde proton (~9.8 ppm) and thiadiazole ring carbons. Fourier-Transform Infrared (FTIR) spectroscopy confirms the C=O stretch (~1700 cm⁻¹) and C=S vibrations (~1250 cm⁻¹). Mass spectrometry (EI-MS) provides molecular ion peaks (e.g., [M+H]+ at m/z 143) for molecular weight validation .

Q. How can researchers determine the solubility and stability of this compound under different storage conditions?

  • Methodological Answer : Solubility is assessed in polar (water, DMSO) and non-polar solvents (hexane) via saturation experiments. Stability studies involve accelerated degradation tests under varying temperatures (4°C to 40°C), humidity (0–80% RH), and light exposure. HPLC or UV-Vis spectrophotometry monitors degradation products, with optimal storage recommended in anhydrous, dark conditions at −20°C .

Advanced Research Questions

Q. How can spectrophotometric methods be validated for quantifying this compound in complex matrices?

  • Methodological Answer : Validation follows pharmacopeial guidelines (e.g., ICH Q2(R1)) by assessing:

  • Specificity : Ensure no interference from impurities (λ = 238 nm in UV-Vis).
  • Linearity : Calibration curves (e.g., 0.1–10 µg/mL) with R² > 0.98.
  • Accuracy : Spike-and-recovery experiments (90–110% recovery).
  • Robustness : Test pH, temperature, and solvent variations .

Q. What strategies resolve discrepancies in kinetic data for reactions involving thiadiazole derivatives?

  • Methodological Answer : Contradictory kinetic results (e.g., rate constants) may arise from solvent effects or competing reaction pathways. Use Arrhenius plots to compare activation energies across temperatures (e.g., 24–45°C). Computational modeling (DFT) identifies transition states, while in-situ techniques like flow NMR track intermediate formation .

Q. How can isotopic labeling (e.g., methyl-D3) be incorporated into the compound for metabolic or mechanistic studies?

  • Methodological Answer : Deuteration involves substituting hydrogen with deuterium at the methyl group via deuterated reagents (e.g., CD3I) in a sealed reactor. Confirm isotopic incorporation using mass spectrometry (e.g., m/z shift from 143 to 146) and ²H NMR. Purity is ensured via preparative HPLC or recrystallization .

Q. What approaches are used to design bioactive derivatives of this compound for antimicrobial or antitumor studies?

  • Methodological Answer : Functionalize the aldehyde group via condensation with hydrazides or amines to form Schiff bases or thiosemicarbazones. Screen derivatives using in vitro assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity). Molecular docking predicts binding affinity to target enzymes (e.g., dihydrofolate reductase) .

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